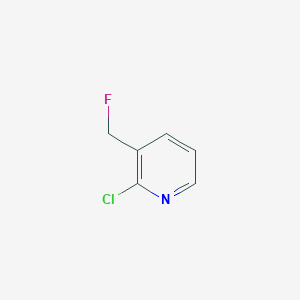

2-Chloro-3-(fluoromethyl)pyridine

カタログ番号:

B8804331

CAS番号:

865663-97-4

分子量:

145.56 g/mol

InChIキー:

NNQYAHAIOMWJDL-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-Chloro-3-(fluoromethyl)pyridine is a versatile chemical intermediate designed for advanced research and development, particularly in the discovery of new active ingredients. Its molecular structure, featuring both a chlorine atom and a fluoromethyl group on the pyridine ring, makes it a valuable scaffold for constructing compounds with potential biological activity. In agrochemical research, this compound serves as a critical precursor in the synthesis of novel herbicides, insecticides, and fungicides. The fluorine-containing moiety is known to influence the physicochemical properties of molecules, potentially enhancing their lipophilicity, metabolic stability, and membrane permeability, which can lead to improved efficacy in crop protection agents . Within pharmaceutical development, this compound is employed as a key building block in medicinal chemistry programs. Researchers utilize it to introduce the fluoromethylpyridine motif into target molecules, a strategy often used to optimize drug candidates by fine-tuning their potency, selectivity, and pharmacokinetic profiles . The presence of the chlorine atom offers a reactive site for further functionalization through cross-coupling reactions and nucleophilic substitutions, enabling rapid exploration of structure-activity relationships (SAR). This compound is intended for use in laboratory research and further manufacturing of other research compounds only. It is not intended for direct human use, diagnostic use, or any therapeutic application.

特性

CAS番号 |

865663-97-4 |

|---|---|

分子式 |

C6H5ClFN |

分子量 |

145.56 g/mol |

IUPAC名 |

2-chloro-3-(fluoromethyl)pyridine |

InChI |

InChI=1S/C6H5ClFN/c7-6-5(4-8)2-1-3-9-6/h1-3H,4H2 |

InChIキー |

NNQYAHAIOMWJDL-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(N=C1)Cl)CF |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 2-Chloro-3-(fluoromethyl)pyridine with similar pyridine derivatives:

*Inferred properties based on analogs.

Key Observations :

- Substituent Effects :

- Fluoromethyl (-CH2F) and difluoromethyl (-CHF2) groups at position 3 increase hydrophobicity compared to halogens like fluorine. The trifluoromethyl (-CF3) group (as in 2-Chloro-3-(trifluoromethyl)pyridine) further enhances electron withdrawal, boosting reactivity in Suzuki-Miyaura couplings .

- Methyl groups (e.g., 4-methyl in 2-Chloro-3-fluoro-4-methylpyridine) improve steric stability, favoring crystalline structures .

- Solubility: 2-Chloro-3-(trifluoromethyl)pyridine exhibits solubility in polar aprotic solvents like DMF and ethanol, with solubility increasing in binary solvent systems (e.g., DMF + ethanol) .

Q & A

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。